2-Methyl-2-phenoxycyclopropan-1-amine

Description

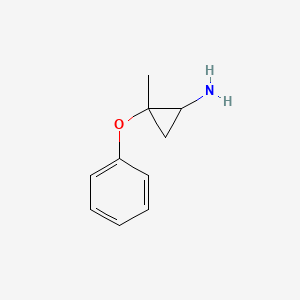

2-Methyl-2-phenoxycyclopropan-1-amine is a cyclopropane-containing amine derivative featuring a phenoxy group and a methyl substituent on the cyclopropane ring. Cyclopropane rings impart steric and electronic effects that influence molecular stability, solubility, and intermolecular interactions .

Properties

CAS No. |

805181-35-5 |

|---|---|

Molecular Formula |

C10H13NO |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

2-methyl-2-phenoxycyclopropan-1-amine |

InChI |

InChI=1S/C10H13NO/c1-10(7-9(10)11)12-8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3 |

InChI Key |

JRUPXZOHYBAJHL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC1N)OC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-phenoxycyclopropan-1-amine can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor, such as a phenoxy-substituted alkene, followed by amination. The reaction conditions typically involve the use of a cyclopropanating agent like diazomethane or a transition metal catalyst to facilitate the formation of the cyclopropane ring. The subsequent amination step can be carried out using ammonia or an amine source under appropriate conditions .

Industrial Production Methods

For industrial-scale production, the process may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and efficient separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-phenoxycyclopropan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions

Major Products Formed

Oxidation: Formation of nitro compounds or oxides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenoxy derivatives

Scientific Research Applications

2-Methyl-2-phenoxycyclopropan-1-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-phenoxycyclopropan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The phenoxy group may also participate in hydrophobic interactions, further modulating the compound’s activity. These interactions can affect pathways related to signal transduction, enzyme activity, and cellular processes .

Comparison with Similar Compounds

Key Comparative Insights:

Substituent Effects: Phenoxy vs. Halogenated Aromatics: The phenoxy group in the target compound may donate electron density via resonance, contrasting with electron-withdrawing fluorine in 2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride. This difference could affect solubility, acidity (pKa), and reactivity in substitution reactions . Cyclopropane Strain: All analogs share a strained cyclopropane ring, which enhances reactivity in ring-opening reactions or serves as a conformational constraint in drug design .

Synthetic Methodologies :

- Compounds like 2-Chloro-3-cyclopentyl-N-methylpropan-1-amine are synthesized via allylation followed by purification via flash column chromatography (deactivated SiO₂), a common technique for amine derivatives . Similar methods may apply to the target compound.

Pharmacological Potential: The methoxyphenyl group in 2-Amino-1-(o-methoxyphenyl)propane () suggests CNS activity, analogous to methoxyphenamine. The target compound’s phenoxy group might confer similar bioactivity but with altered metabolic stability due to the cyclopropane ring .

Biological Activity

2-Methyl-2-phenoxycyclopropan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

This compound is characterized by its unique cyclopropane structure combined with a phenoxy group. This configuration allows for various interactions with biological targets, making it a candidate for therapeutic applications.

Chemical Structure:

- Molecular Formula: C11H13NO

- Molecular Weight: 177.23 g/mol

- IUPAC Name: 2-Methyl-2-(phenoxy)cyclopropan-1-amine

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing a minimum inhibitory concentration (MIC) range that suggests potent antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 - 16 |

| Escherichia coli | 16 - 32 |

| Bacillus subtilis | 8 - 32 |

These findings position the compound as a promising candidate for further development in combating resistant bacterial strains.

The mechanism underlying the antibacterial activity of this compound involves disruption of bacterial cell membrane integrity. This disruption leads to leakage of intracellular components, ultimately resulting in cell death. The compound's ability to form hydrogen bonds with bacterial targets enhances its efficacy.

Study 1: Antibacterial Efficacy

In a controlled laboratory setting, the compound was tested against several Gram-positive and Gram-negative bacteria. The results demonstrated that it not only inhibited growth but also showed bactericidal effects at higher concentrations, suggesting potential for therapeutic use in treating infections caused by resistant bacteria .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study was conducted to explore modifications of the compound that could enhance its biological activity. Variants with different substitutions on the phenyl ring were synthesized and evaluated, leading to the identification of derivatives with improved potency and selectivity against target bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.